5-Amino-3-methyl-isothiazole-4-sulfonic acid
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Overview
Description
5-Amino-3-methyl-isothiazole-4-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-isothiazole-4-sulfonic acid typically involves the reaction of 3-methyl-isothiazole with sulfonating agents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, which reacts with 3-methyl-isothiazole to form the desired sulfonic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-isothiazole-4-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Scientific Research Applications
5-Amino-3-methyl-isothiazole-4-sulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-isothiazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit matrix metalloproteinases (MMPs) and aurora kinases, which are involved in cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isothiazole: A closely related compound with similar chemical properties but lacking the sulfonic acid group.
3-Methyl-isothiazole-5-amine: Another similar compound used in various chemical syntheses.
Uniqueness
5-Amino-3-methyl-isothiazole-4-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S2/c1-2-3(11(7,8)9)4(5)10-6-2/h5H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTYNEHTQXCVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607478 |
Source
|
Record name | 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4590-59-4 |
Source
|
Record name | 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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